

# CJB-090 dihydrochloride molecular weight and formula

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## Compound of Interest

Compound Name: CJB-090 dihydrochloride

Cat. No.: B15616553

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## In-Depth Technical Guide: CJB-090 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**CJB-090 dihydrochloride** is a potent and selective partial agonist for the dopamine D3 receptor. With a high affinity in the nanomolar range and significant selectivity over other dopamine receptor subtypes, CJB-090 serves as a critical pharmacological tool for investigating the role of the D3 receptor in various physiological and pathological processes. This document provides a comprehensive overview of the molecular characteristics, biological activity, and relevant experimental findings related to **CJB-090 dihydrochloride**.

### Chemical and Physical Properties

**CJB-090 dihydrochloride**, systematically named N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide dihydrochloride hydrate, is a synthetic compound that has been pivotal in the study of dopamine D3 receptor function. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C26H28Cl2N4O · 2HCl · xH2O	
Molecular Weight	556.35 g/mol (anhydrous basis)	
CAS Number	595584-40-0	
Synonyms	N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide dihydrochloride hydrate	

## Biological Activity and Mechanism of Action

CJB-090 is characterized as a high-affinity partial agonist for the dopamine D3 receptor.<sup>[1][2]</sup> This selectivity makes it a valuable research tool for elucidating the specific functions of the D3 receptor, which is predominantly expressed in the limbic regions of the brain and is implicated in reward, motivation, and emotion.<sup>[3]</sup>

## Receptor Binding Affinity

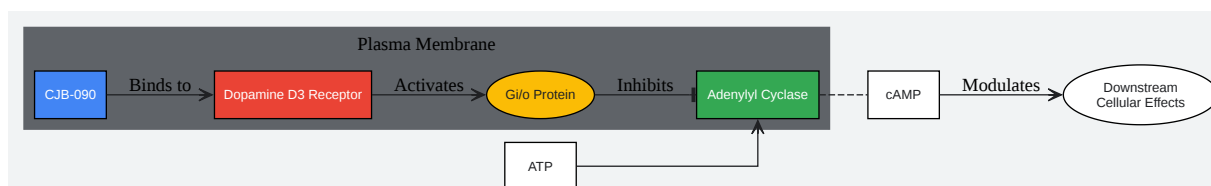
CJB-090 exhibits a high affinity for the dopamine D3 receptor with a  $K_i$  value of approximately 1 nM.<sup>[1]</sup> It demonstrates a selectivity of at least 60-fold for the D3 receptor over other dopamine receptor subtypes.<sup>[1]</sup>

Receptor Subtype	Binding Affinity ( $K_i$ )	Selectivity vs. D3
Dopamine D3	~ 1 nM	-
Other Dopamine Subtypes	≥ 60-fold lower affinity	≥ 60x

## Signaling Pathway

As a D2-like receptor, the dopamine D3 receptor primarily couples to inhibitory G proteins ( $G_i/G_o$ ).<sup>[4]</sup> Upon activation by an agonist or partial agonist like CJB-090, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the

intracellular concentration of cyclic AMP (cAMP).[4] The downstream effects of this pathway modulation can influence various cellular processes, including gene expression and neuronal excitability.



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### Dopamine D3 Receptor Signaling Pathway

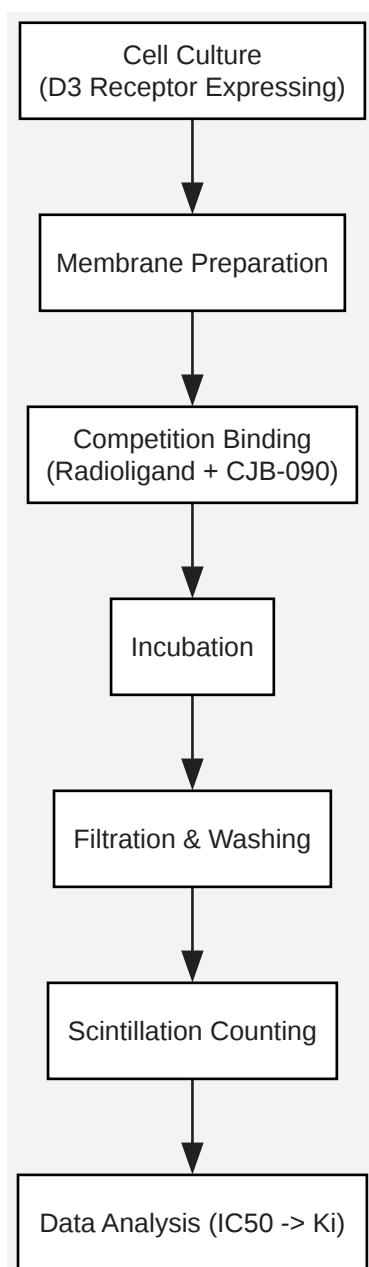
## Experimental Protocols

While specific, detailed experimental protocols for CJB-090 are proprietary to the research that developed and utilized it, the following outlines general methodologies based on studies of similar compounds and the known pharmacology of D3 receptor ligands.

## Radioligand Binding Assays

- Objective: To determine the binding affinity ( $K_i$ ) of CJB-090 for the dopamine D3 receptor.
- Methodology:
  - Cell Culture: Use of cell lines stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
  - Membrane Preparation: Homogenization of cells and isolation of the membrane fraction containing the receptors.
  - Competition Binding: Incubation of membrane preparations with a constant concentration of a radiolabeled D3 receptor antagonist (e.g., [ $^3\text{H}$ ]spiperone or [ $^{125}\text{I}$ ]iodosulpride) and varying concentrations of CJB-090.

- Detection: Measurement of radioactivity to determine the displacement of the radioligand by CJB-090.
- Data Analysis: Calculation of the IC<sub>50</sub> value, which is then converted to the K<sub>i</sub> value using the Cheng-Prusoff equation.



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### Radioligand Binding Assay Workflow

## In Vivo Studies: Animal Models of Drug Seeking

- Objective: To evaluate the effect of CJB-090 on the behavioral effects of drugs of abuse.
- Methodology (based on studies with cocaine and methamphetamine):
  - Animals: Squirrel monkeys or rats are commonly used.[\[1\]](#)[\[2\]](#)[\[5\]](#)
  - Drug Self-Administration: Animals are trained to self-administer a psychostimulant (e.g., cocaine or methamphetamine) by pressing a lever.[\[2\]](#)[\[5\]](#)[\[6\]](#)
  - Treatment: Administration of CJB-090 at various doses prior to the self-administration sessions.[\[2\]](#)[\[5\]](#)
  - Behavioral Measures:
    - Discriminative Stimulus Effects: Assessing whether the animal can distinguish the effects of the drug of abuse from saline after CJB-090 pretreatment.[\[1\]](#)[\[6\]](#)
    - Reinforcing Effects: Measuring the rate of drug self-administration.[\[1\]](#)[\[6\]](#)
    - Reinstatement (Relapse Model): After a period of extinction (no drug), measuring the reinstatement of drug-seeking behavior triggered by a priming dose of the drug, with and without CJB-090 pretreatment.[\[1\]](#)[\[6\]](#)
- Findings:
  - In squirrel monkeys, CJB-090 attenuated the discriminative stimulus effects of cocaine, suggesting it can block the subjective effects of the drug.[\[1\]](#)[\[6\]](#) However, it did not reduce cocaine self-administration or reinstatement of drug-seeking.[\[1\]](#)[\[6\]](#)
  - In rats with extended access to methamphetamine, CJB-090 reduced the motivation to self-administer the drug under a progressive-ratio schedule.[\[2\]](#)[\[5\]](#)

## Conclusion

**CJB-090 dihydrochloride** is a highly selective and potent dopamine D3 receptor partial agonist that has proven to be an invaluable tool in neuroscience research. Its ability to

selectively modulate D3 receptor activity allows for the detailed investigation of this receptor's role in the pathophysiology of neuropsychiatric disorders, particularly in the context of substance use disorders. The data gathered from studies involving CJB-090 and similar compounds continue to inform the development of novel therapeutics targeting the dopamine D3 receptor.

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